(2R)-Tridec-4-en-2-yl sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

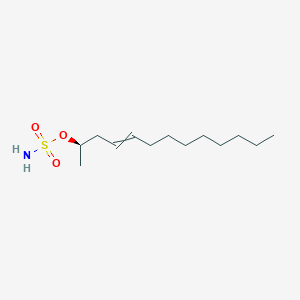

(2R)-Tridec-4-en-2-yl sulfamate is an organic compound with a unique structure that includes a sulfamate group attached to a tridec-4-en-2-yl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Tridec-4-en-2-yl sulfamate typically involves the reaction of tridec-4-en-2-ol with sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfamate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-Tridec-4-en-2-yl sulfamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates or sulfones.

Reduction: Reduction reactions can convert the sulfamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonates and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2R)-Tridec-4-en-2-yl sulfamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mecanismo De Acción

The mechanism of action of (2R)-Tridec-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.

Comparación Con Compuestos Similares

Similar Compounds

Sulfonamides: Compounds with a similar sulfamate group but different alkyl or aryl chains.

Sulfonates: Oxidized derivatives of sulfamates.

Sulfoxides: Compounds with a sulfinyl group instead of a sulfamate group.

Uniqueness

(2R)-Tridec-4-en-2-yl sulfamate is unique due to its specific structure, which combines a long alkyl chain with a sulfamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.

Actividad Biológica

(2R)-Tridec-4-en-2-yl sulfamate is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfamate functional group attached to a tridecane backbone with a double bond at the 4th position. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound showed selective cytotoxicity against leukemia cell lines with a GI50 value of approximately 2.7 nM, indicating strong growth inhibitory effects compared to other tested lines such as breast and ovarian cancer cells .

| Cell Line | GI50 (nM) |

|---|---|

| CCRF-CEM | 2.7 |

| SR | 2.9 |

| MCF-7 (Breast) | Not Significant |

| SK-OV-3 (Ovarian) | Not Significant |

This selectivity suggests that this compound may target specific molecular pathways involved in leukemia cell survival.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways. It has been observed to impact the expression levels of proteins involved in apoptosis and cell cycle regulation, potentially through the inhibition of the TGF-β signaling pathway, which is crucial for fibroblast proliferation and extracellular matrix production .

Study on Selective Activity

A notable case study involved the synthesis and evaluation of conformationally restrained analogues of this compound. The study found that these analogues retained significant biological activity, reinforcing the importance of structural modifications in enhancing anticancer efficacy. The research highlighted that rigidification at specific molecular sites could lead to improved selectivity against certain cancer types while minimizing effects on others .

Propiedades

Número CAS |

648918-74-5 |

|---|---|

Fórmula molecular |

C13H27NO3S |

Peso molecular |

277.43 g/mol |

Nombre IUPAC |

[(2R)-tridec-4-en-2-yl] sulfamate |

InChI |

InChI=1S/C13H27NO3S/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18(14,15)16/h10-11,13H,3-9,12H2,1-2H3,(H2,14,15,16)/t13-/m1/s1 |

Clave InChI |

QIWQIHWMOQGIME-CYBMUJFWSA-N |

SMILES isomérico |

CCCCCCCCC=CC[C@@H](C)OS(=O)(=O)N |

SMILES canónico |

CCCCCCCCC=CCC(C)OS(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.